molecular formula C14H8N2O7 B1346452 4-Nitrobenzoic anhydride CAS No. 902-47-6

4-Nitrobenzoic anhydride

Cat. No.: B1346452
CAS No.: 902-47-6
M. Wt: 316.22 g/mol
InChI Key: JYMVSZGJZRQOFY-UHFFFAOYSA-N
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Description

4-Nitrobenzoic anhydride is a useful research compound. Its molecular formula is C14H8N2O7 and its molecular weight is 316.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Nitrobenzoic anhydride (NBA) is a chemical compound derived from 4-nitrobenzoic acid, widely used in organic synthesis and as a reagent in various chemical reactions. Understanding its biological activity is crucial for evaluating its safety and potential therapeutic applications. This article delves into the biological properties, metabolic pathways, and toxicological data associated with this compound.

  • Molecular Formula : C8_8H5_5NO3_3
  • Molecular Weight : 179.13 g/mol
  • Density : 1.58 g/cm³

Metabolism and Pharmacokinetics

This compound undergoes metabolic transformation in biological systems, primarily converting to 4-aminobenzoic acid (PABA). Studies indicate that the reduction of 4-nitrobenzoic acid occurs at varying rates depending on the species and organ involved:

  • Liver Microsomes :
    • Swiss mice: 0.030.04μmol/(mgprotein×minute)0.03-0.04\,\mu mol/(mg\,protein\times minute)
    • Sprague Dawley rats: 0.151nmol/(mgprotein×minute)0.151\,nmol/(mg\,protein\times minute) .

The metabolism is significantly influenced by gut microbiota, which can reduce the compound's efficacy when antibiotics are administered prior to exposure .

Toxicological Studies

Toxicological assessments have revealed several adverse effects associated with exposure to this compound:

  • Acute Toxicity : In studies involving rats, doses exceeding 160 mg/kg body weight led to observable effects such as spleen congestion and haemosiderin deposits .
  • Chronic Exposure : Long-term studies indicated changes in hematological parameters, including increased reticulocyte counts and decreased erythrocyte levels at doses of 210 mg/kg body weight .
  • Mutagenicity : The compound has shown mutagenic properties in bacterial assays and clastogenic effects in Chinese hamster ovary (CHO) cells .

Study on Carcinogenicity

A significant study conducted over two years on rats demonstrated that exposure to high concentrations of 4-nitrobenzoic acid resulted in increased incidences of adenomas, particularly in female rats . This suggests potential carcinogenic activity linked to long-term exposure.

Impact on Coenzyme Q Biosynthesis

Research highlighted that 4-nitrobenzoate inhibits the enzyme involved in coenzyme Q biosynthesis in mammalian cell cultures. This inhibition was found to be competitive and dose-dependent, indicating a significant impact on cellular respiration and antioxidant defense mechanisms .

Data Table: Summary of Biological Effects

Study Type Effect Observed Dose/Concentration Species
Acute ToxicitySpleen congestion, haemosiderin deposits>160 mg/kg body weightRats
Chronic ToxicityChanges in hematological parameters210 mg/kg body weightRats
MutagenicityPositive in bacterial assaysN/ABacteria
CarcinogenicityIncreased adenomas in female ratsHigh concentrationsRats
Enzyme InhibitionInhibition of coenzyme Q biosynthesisDose-dependentMammalian cells

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 4-nitrobenzoic anhydride from 4-nitrobenzoic acid?

  • Methodology : The anhydride can be synthesized via reaction of 4-nitrobenzoic acid with ethyl chloroformate (ClCO₂Et) under anhydrous conditions. This forms a mixed anhydride intermediate, which is stabilized by the electron-withdrawing nitro group. For lab-scale synthesis, refluxing 4-nitrobenzoic acid with ClCO₂Et in dichloromethane at 0–5°C for 2–3 hours yields the anhydride with minimal side reactions. Post-reaction purification involves washing with sodium bicarbonate to remove unreacted acid and fractional crystallization .
  • Data : Yield typically exceeds 85% when using stoichiometric ClCO₂Et in a 1:1 molar ratio .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • FT-IR Spectroscopy : Confirm the presence of anhydride-specific C=O stretching vibrations at 1750–1820 cm⁻¹ and nitro group peaks at 1520–1350 cm⁻¹ .
  • NMR Analysis : ¹H NMR should show aromatic protons as a doublet (δ 8.2–8.4 ppm) and absence of carboxylic acid protons (δ ~12 ppm). ¹³C NMR confirms carbonyl carbons at ~165 ppm .
  • Melting Point : Pure this compound melts at 142–145°C. Deviations >2°C indicate impurities .

Advanced Research Questions

Q. How does this compound participate in enantioselective acyl transfer reactions?

  • Mechanistic Insight : In peptide-catalyzed reactions, this compound acts as an acyl donor due to its electrophilic carbonyl groups. The nitro group enhances reactivity by stabilizing the transition state through resonance. For example, in trans-cycloalkane-1,2-diol acylation, dual catalysis (e.g., TEMPO and chiral peptides) achieves enantiomeric excess (ee) up to 88% by selectively activating one enantiomer of the anhydride .
  • Experimental Design :

  • Optimize reaction temperature (20–40°C) and solvent polarity (e.g., THF vs. toluene) to balance reactivity and selectivity.
  • Use kinetic resolution studies to identify rate differences between enantiomers.
    • Data Contradictions : Lower ee (e.g., <70%) may arise from competing non-catalyzed pathways; control experiments with non-chiral catalysts (e.g., DMAP) can isolate peptide-mediated effects .

Q. What mechanisms explain the retention of functional groups during reactions involving this compound?

  • Case Study : In the Arndt-Eistert reaction, this compound undergoes Wolff rearrangement to form a ketene intermediate. The nitro group remains intact due to its meta-directing nature and resistance to nucleophilic attack under mild conditions. Computational studies (e.g., DFT) show that electron-withdrawing groups like -NO₂ reduce electron density at the carbonyl, minimizing side reactions .
  • Methodological Note :

  • Use silver salts (e.g., PhCO₂Ag) to catalyze rearrangement at lower temperatures (50–60°C), preserving sensitive functional groups.
  • Monitor reaction progress via TLC with UV detection to track ketene formation .

Properties

IUPAC Name

(4-nitrobenzoyl) 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O7/c17-13(9-1-5-11(6-2-9)15(19)20)23-14(18)10-3-7-12(8-4-10)16(21)22/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMVSZGJZRQOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301932
Record name 4-nitrobenzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902-47-6
Record name Benzoic acid, anhydride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147485
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-nitrobenzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Nitrobenzoic anhydride
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